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Compound of Interest

Compound Name: 2-Hydroxypropanal

Cat. No.: B1205545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
hydroxypropanal (lactaldehyde), a key chiral molecule in various biological and chemical

processes. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, offering insights for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the propensity of 2-hydroxypropanal to exist in equilibrium with its hydrated (gem-diol)

and cyclic hemiacetal forms in solution, NMR spectra can be complex. The data presented

here are predicted for the open-chain aldehyde form and should be interpreted with

consideration for these equilibria.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-hydroxypropanal is expected to show three distinct signals

corresponding to the methyl, methine, and aldehydic protons.

Table 1: Predicted ¹H NMR Data for 2-Hydroxypropanal

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1205545?utm_src=pdf-interest
https://www.benchchem.com/product/b1205545?utm_src=pdf-body
https://www.benchchem.com/product/b1205545?utm_src=pdf-body
https://www.benchchem.com/product/b1205545?utm_src=pdf-body
https://www.benchchem.com/product/b1205545?utm_src=pdf-body
https://www.benchchem.com/product/b1205545?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

-CH₃ ~1.3 Doublet (d) ~7.0

-CH(OH) ~4.3
Quartet of doublets

(qd)
~7.0, ~4.0

-CHO ~9.7 Doublet (d) ~4.0

-OH Broad singlet - -

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent,

concentration, and temperature and may exchange with deuterated solvents.

¹³C NMR Spectroscopy
The carbon NMR spectrum of 2-hydroxypropanal will display three signals for the three

unique carbon atoms. The presence of the hydrated form in solution may lead to an additional

signal for the hydrated carbonyl carbon around 92 ppm.

Table 2: Predicted ¹³C NMR Data for 2-Hydroxypropanal

Carbon Assignment Predicted Chemical Shift (δ, ppm)

-CH₃ ~17

-CH(OH) ~70

-CHO ~205

Infrared (IR) Spectroscopy
The IR spectrum of 2-hydroxypropanal is characterized by the presence of a hydroxyl group,

an aldehyde group, and alkyl C-H bonds.

Table 3: Characteristic IR Absorptions for 2-Hydroxypropanal
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Functional Group Vibration
Expected
Wavenumber
(cm⁻¹)

Intensity

O-H (alcohol) Stretch, H-bonded 3500-3200 Strong, Broad

C-H (alkane) Stretch 3000-2850 Medium

C-H (aldehyde) Stretch 2830-2695
Medium, often two

peaks

C=O (aldehyde) Stretch 1740-1720 Strong

Mass Spectrometry (MS)
The mass spectrum of 2-hydroxypropanal will show a molecular ion peak and characteristic

fragmentation patterns arising from the cleavage of bonds adjacent to the carbonyl and

hydroxyl groups.

Table 4: Expected Mass Spectrometry Data for 2-Hydroxypropanal

m/z Proposed Fragment Notes

74 [C₃H₆O₂]⁺˙ Molecular Ion (M⁺˙)

73 [C₃H₅O₂]⁺ Loss of H from the aldehyde

59 [C₂H₃O₂]⁺ Loss of -CH₃

45 [CH(OH)CHO]⁺ or [C₂H₅O]⁺ α-cleavage

29 [CHO]⁺ α-cleavage

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above.

Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-hydroxypropanal in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The

choice of solvent will affect the chemical shifts and the observation of the hydroxyl proton.

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or

higher.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on concentration.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as ¹³C is less sensitive.

Relaxation Delay: 2-5 seconds.

IR Spectroscopy
Sample Preparation (Liquid Sample): Place a drop of neat 2-hydroxypropanal between two

salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

A background spectrum of the clean, empty salt plates should be acquired and subtracted

from the sample spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 2-hydroxypropanal (e.g., 1 mg/mL) in a

volatile solvent such as methanol or dichloromethane.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source.

GC Conditions:

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

Injection Volume: 1 µL.

Inlet Temperature: 250 °C.

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp

to a higher temperature (e.g., 200 °C) to ensure separation from the solvent and any

impurities.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 20-100.

Scan Speed: Standard scan rate.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-hydroxypropanal.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxypropanal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1205545#spectroscopic-data-nmr-ir-ms-of-2-
hydroxypropanal]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1205545?utm_src=pdf-body-img
https://www.benchchem.com/product/b1205545#spectroscopic-data-nmr-ir-ms-of-2-hydroxypropanal
https://www.benchchem.com/product/b1205545#spectroscopic-data-nmr-ir-ms-of-2-hydroxypropanal
https://www.benchchem.com/product/b1205545#spectroscopic-data-nmr-ir-ms-of-2-hydroxypropanal
https://www.benchchem.com/product/b1205545#spectroscopic-data-nmr-ir-ms-of-2-hydroxypropanal
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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